![molecular formula C24H24N2O3 B250093 2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "BMS-986177" and belongs to the class of drugs known as small molecule inhibitors.
Mécanisme D'action
BMS-986177 works by inhibiting the activity of a protein known as bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. By inhibiting BRD4, BMS-986177 can prevent the expression of genes that promote cancer growth and inflammation.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and modulation of the immune system. Additionally, BMS-986177 has been shown to have a favorable pharmacokinetic profile, with good bioavailability and metabolic stability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BMS-986177 in lab experiments is its specificity for BRD4, which allows for targeted inhibition of gene expression. Additionally, BMS-986177 has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of using BMS-986177 is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Orientations Futures
There are several future directions for research on BMS-986177, including:
1. Studying its efficacy in combination with other cancer therapies to enhance its anti-tumor effects.
2. Investigating its potential applications in other diseases, such as autoimmune disorders.
3. Developing more potent and selective inhibitors of BRD4 based on the structure of BMS-986177.
4. Conducting clinical trials to evaluate the safety and efficacy of BMS-986177 in humans.
Conclusion:
In conclusion, BMS-986177 is a promising compound with potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its therapeutic potential and develop more potent and selective inhibitors of BRD4.
Méthodes De Synthèse
The synthesis of BMS-986177 involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to produce 4-methoxybenzoyl chloride. The resulting compound is then reacted with N-methyl-N-phenylethylamine to produce 2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide.
Applications De Recherche Scientifique
BMS-986177 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have demonstrated its efficacy in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propriétés
Formule moléculaire |
C24H24N2O3 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-[(4-methoxybenzoyl)-methylamino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C24H24N2O3/c1-26(24(28)19-12-14-20(29-2)15-13-19)22-11-7-6-10-21(22)23(27)25-17-16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,25,27) |
Clé InChI |
MBRKXSDNMZZDOQ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CN(C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
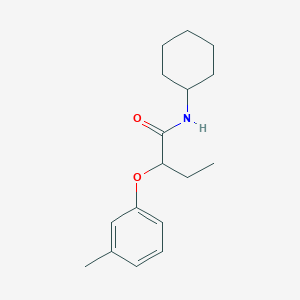
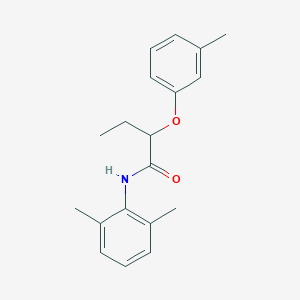
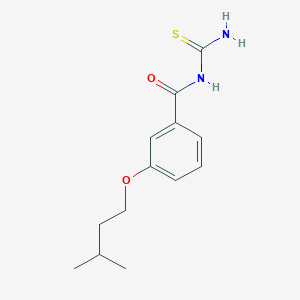
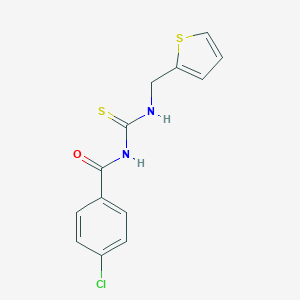
![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)
![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)
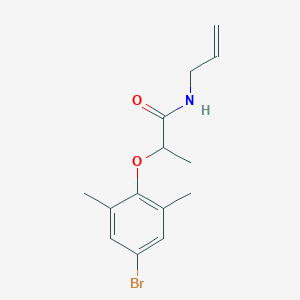
![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)